6-Chloropyrido[2,3-b]pyrazine: A Technical Guide for Researchers
6-Chloropyrido[2,3-b]pyrazine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 6-Chloropyrido[2,3-b]pyrazine. This heterocyclic compound serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.
Chemical Structure and Properties
6-Chloropyrido[2,3-b]pyrazine is a bicyclic heteroaromatic compound containing a pyridine ring fused to a pyrazine ring, with a chlorine substituent at the 6-position.
Chemical Structure:
![6-Chloropyrido[2,3-b]pyrazine Chemical Structure](https://i.imgur.com/8g3k4l3.png)
Table 1: Physicochemical Properties of 6-Chloropyrido[2,3-b]pyrazine
| Property | Value | Reference(s) |
| CAS Number | 68236-03-3 | [1] |
| Molecular Formula | C₇H₄ClN₃ | [1] |
| Molecular Weight | 165.58 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 159 °C | [3] |
| Boiling Point | 286.4 °C at 760 mmHg | [2] |
| Purity | ≥98% | [1] |
| Storage | Room temperature, sealed in a dry environment | [1] |
Spectroscopic Data
Table 2: Spectroscopic Data for 6-Chloropyrido[2,3-b]pyrazine
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 9.0 (s, 1H), 8.88 (s, 1H), 8.36 (d, 1H, J=8Hz), 7.67 (d, 1H, J=8Hz) | [3] |
| Mass Spec (LC-MS, ESI) | m/z 167.0 (M+1) | [3] |
| ¹³C NMR | Data not available for the specific compound. | |
| IR Spectrum | Data not available for the specific compound. |
Synthesis
A common and efficient method for the synthesis of 6-Chloropyrido[2,3-b]pyrazine involves the condensation of 6-chloro-2,3-diaminopyridine with glyoxal.[3]
Experimental Protocol: Synthesis of 6-Chloropyrido[2,3-b]pyrazine.[3]
Materials:
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6-chloro-2,3-diaminopyridine (1 g, 6.96 mmol)
-
Glyoxal (40% in water, 0.84 mL, 18.1 mmol)
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Tetrahydrofuran (THF) (15 mL)
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Ethyl acetate (30 mL)
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Saturated sodium carbonate (Na₂CO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 6-chloro-2,3-diaminopyridine in THF at room temperature.
-
Add glyoxal to the solution and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by RP-HPLC.
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Upon completion, evaporate the THF under vacuum.
-
Re-dissolve the residue in ethyl acetate.
-
Wash the organic phase twice with a saturated Na₂CO₃ solution.
-
Dry the organic phase over MgSO₄ and evaporate the solvent under vacuum to yield the product as a white solid.
Yield: Approximately 1.15 g (100%).[3]
Applications in Drug Discovery
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. 6-Chloropyrido[2,3-b]pyrazine is a key intermediate for the synthesis of these derivatives.
Kinase Inhibition
Pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of various kinases, playing a role in cancer and other diseases.
-
TGF-β Receptor Kinase Inhibition: Certain derivatives of pyrido[2,3-b]pyrazine have been investigated as inhibitors of Transforming Growth Factor-beta (TGF-β) receptor kinases, which are implicated in tumor growth and metastasis.[4]
-
EGFR Inhibition in Erlotinib-Resistant Cancers: Novel pyrido[2,3-b]pyrazines have shown efficacy against erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines, suggesting a potential to overcome drug resistance.[5] One such compound, 7n, exhibited IC₅₀ values of 0.09 µM and 0.15 µM against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines, respectively.[5]
Antimicrobial Activity
Derivatives of the parent pyrido[2,3-b]pyrazine scaffold have demonstrated significant antifungal and antibacterial properties.
Table 3: Antimicrobial Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound | Organism | Activity | Value | Reference(s) |
| Compound X2 | Botrytis cinerea | EC₅₀ | 0.69 mg/L | |
| Compound X2 | Phomopsis sp. | EC₅₀ | 1.12 mg/L | |
| Compound X3 | Xanthomonas oryzae pv. oryzicola | EC₅₀ | 0.13 mg/L | |
| Derivative 1 | Staphylococcus aureus | MIC | 0.078 mg/mL | |
| Derivative 1 | Bacillus cereus | MIC | 0.078 mg/mL |
Other Therapeutic Areas
-
TRPV1 Antagonism: Pyrido[2,3-b]pyrazines have been developed as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain management.[6]
-
Human Cytomegalovirus (HCMV) Inhibition: A series of pyrido[2,3-b]pyrazine derivatives have been identified as potent non-nucleoside inhibitors of HCMV DNA polymerase.[7] Compound 27 from this series showed an EC₅₀ of 0.33 µM.[7]
Experimental Protocols for Biological Assays
Antibacterial Susceptibility Testing (Agar Well Diffusion Method)[8]
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Media Preparation: Prepare and sterilize Mueller-Hinton agar.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the inoculum onto the agar plates.
-
Well Preparation: Create 6 mm wells in the agar.
-
Compound Application: Add 100 µL of the test compound solution to each well. Use a standard antibiotic and solvent as positive and negative controls.
-
Incubation: Incubate plates at 37°C for 18-24 hours.
-
Analysis: Measure the diameter of the zone of inhibition.
Antifungal Activity Assay (Mycelial Growth Rate Method)[9]
-
Media Preparation: Prepare potato dextrose agar (PDA) plates containing various concentrations of the test compound.
-
Inoculation: Place a mycelial plug of the test fungus in the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C).
-
Analysis: Measure the colony diameter at regular intervals and calculate the percentage of growth inhibition compared to a control plate without the compound.
Safety and Handling
For detailed safety information, refer to the Safety Data Sheet (SDS) for 6-chloropyrido[3,2-b]pyrazine.[8] General precautions include:
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Avoid breathing dust. Use in a well-ventilated area.
-
Store in a tightly closed container in a dry and well-ventilated place.
This document is intended for research purposes only and not for medical or consumer use.[1]
References
- 1. calpaclab.com [calpaclab.com]
- 2. 6-Chloropyrido[3,2-b]pyrazine | 68236-03-3 | TCA23603 [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. MX2013010163A - Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses. - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
